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molecular formula C14H16FN3O2 B8563302 Tert-butyl 3-cyano-3-(3-fluoropyridin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-cyano-3-(3-fluoropyridin-2-yl)azetidine-1-carboxylate

Cat. No. B8563302
M. Wt: 277.29 g/mol
InChI Key: MXNIXSOQBOHUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07655644B2

Procedure details

To a stirred suspension of tert-butyl 3-cyanoazetidine-1-carboxylate (5 g; 27.43 mmol) and 2-chloro-3-fluoropyridine (5.05 g; 38.41 mmol) in toluene (100 ml) cooled in an acetone/ice bath under an atmosphere of N2, was added a solution of potassium bis(trimethylsilyl)amide (0.5M solution in toluene; 71.34 ml; 35.67 mmol) over 30 minutes keeping the internal temperature below −10° C. The reaction mixture was allowed to warm to ambient temperature, then stirred an additional 2 hours. The reaction was poured into brine (150 ml) and extracted with EtOAc (3×100 ml). The combined organic phase was washed with brine (100 ml), dried (MgSO4), filtered and evaporated to give a brown oil. The crude product was chromatographed on silica gel eluted with 5% EtOAc in DCM to give the desired product as colourless oil (2.67 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
71.34 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:6][N:5]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:4]1)#[N:2].Cl[C:15]1[C:20]([F:21])=[CH:19][CH:18]=[CH:17][N:16]=1.C[Si]([N-][Si](C)(C)C)(C)C.[K+]>C1(C)C=CC=CC=1.[Cl-].[Na+].O>[C:1]([C:3]1([C:15]2[C:20]([F:21])=[CH:19][CH:18]=[CH:17][N:16]=2)[CH2:6][N:5]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:4]1)#[N:2] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
5.05 g
Type
reactant
Smiles
ClC1=NC=CC=C1F
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
71.34 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Three
Name
brine
Quantity
150 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an acetone/ice bath under an atmosphere of N2
CUSTOM
Type
CUSTOM
Details
the internal temperature below −10° C
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 ml)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 5% EtOAc in DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1(CN(C1)C(=O)OC(C)(C)C)C1=NC=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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